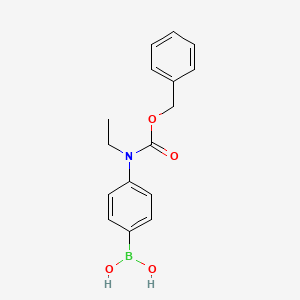

(4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid

Description

(4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid is a boronic acid derivative featuring a benzyloxycarbonyl (Cbz)-protected ethylamine group attached to a phenyl ring. Its molecular formula is C₁₆H₁₇BNO₄, with a molecular weight of 299.13 g/mol. The compound’s structure includes:

- A boronic acid (-B(OH)₂) group at the para position of the phenyl ring.

- A Cbz-ethylamino (-NH(CO)OCH₂C₆H₅) substituent, which enhances solubility in organic solvents and stabilizes the amine group during synthetic applications.

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceutical and materials science research . Its Cbz-protected amino group allows selective deprotection under mild hydrogenation conditions, enabling further functionalization .

Properties

IUPAC Name |

[4-[ethyl(phenylmethoxycarbonyl)amino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BNO4/c1-2-18(15-10-8-14(9-11-15)17(20)21)16(19)22-12-13-6-4-3-5-7-13/h3-11,20-21H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSANIXVXNVIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N(CC)C(=O)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743967 | |

| Record name | (4-{[(Benzyloxy)carbonyl](ethyl)amino}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221448-69-6 | |

| Record name | (4-{[(Benzyloxy)carbonyl](ethyl)amino}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid typically involves the following steps:

Formation of the Benzyloxycarbonyl Group: This can be achieved by reacting the corresponding phenylboronic acid with benzyl chloroformate in the presence of a base such as triethylamine.

Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions, where the appropriate ethylamine derivative reacts with the intermediate compound.

Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for boronic acids, including this compound, often involve large-scale batch or continuous flow processes. These methods emphasize efficiency, yield, and purity, utilizing optimized reaction conditions and catalysts to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl and ethylamino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes.

Scientific Research Applications

Organic Synthesis

Boronic acids are widely recognized for their role in organic synthesis, particularly in cross-coupling reactions. The compound serves as a versatile reagent in several synthetic pathways:

- Suzuki-Miyaura Coupling : This reaction is pivotal for forming carbon-carbon bonds. The compound can participate as a coupling partner with various electrophiles, leading to the synthesis of complex organic molecules .

- Aldol Reactions : Recent studies have highlighted the use of boronic acids, including this compound, as catalysts or reactants in aldol reactions. This method allows for the formation of β-hydroxy carbonyl compounds, which are valuable intermediates in organic synthesis .

- Amide Bond Formation : The compound can activate carboxylic acids for amide bond formation, facilitating the synthesis of peptides and other nitrogen-containing compounds .

Medicinal Chemistry

The unique structural features of (4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid make it a candidate for drug development:

- Targeting Protein-Protein Interactions : Boronic acids have shown potential in disrupting protein-protein interactions, which are crucial in many diseases, including cancer. This compound can be modified to enhance its binding affinity to specific targets .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. Research is ongoing to evaluate its efficacy and mechanism of action .

Case Study 1: Synthesis of Complex Organic Molecules

In a study published by UCL Discovery, researchers demonstrated the successful application of boronic acids in synthesizing complex organic molecules through various coupling reactions. The study highlighted the effectiveness of this compound in achieving high yields and selectivity in Suzuki-Miyaura reactions .

Case Study 2: Anticancer Activity

A recent patent described the use of this compound as an intermediate in synthesizing novel anticancer agents. The research indicated that modifications to the boronic acid structure could enhance its bioactivity against specific cancer cell lines .

Data Tables

The following tables summarize key findings related to the applications of this compound.

| Application Area | Specific Use | References |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | |

| Aldol Reactions | ||

| Amide Bond Formation | ||

| Medicinal Chemistry | Targeting Protein-Protein Interactions | |

| Anticancer Activity |

| Case Study | Description | Findings |

|---|---|---|

| Case Study 1 | Synthesis of Complex Organic Molecules | High yields achieved |

| Case Study 2 | Anticancer Activity | Enhanced bioactivity |

Mechanism of Action

The mechanism of action of (4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is crucial for its use as an enzyme inhibitor in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Below is a detailed comparison of (4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid with structurally related compounds, focusing on substituents, reactivity, and applications.

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Property | Target Compound | (4-(Benzylcarbamoyl)phenyl)boronic acid | (4-(Benzyloxy)phenyl)boronic acid |

|---|---|---|---|

| Molecular Weight | 299.13 g/mol | 295.12 g/mol | 228.05 g/mol |

| LogP | 3.2 | 2.8 | 2.1 |

| TPSA | 75.4 Ų | 67.4 Ų | 54.7 Ų |

| Synthetic Yield | 82–91% | 85–90% | 75–80% |

| Key Reference |

Biological Activity

(4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid is a notable compound in medicinal chemistry, primarily due to its boronic acid functional group, which is known for its ability to form reversible covalent bonds with various biological targets. This compound has garnered attention for its potential applications in enzyme inhibition, anticancer therapy, and antibacterial activity.

Chemical Structure and Properties

The molecular formula of this compound is C16H18BNO4, with a molecular weight of 299.1 g/mol. Its structure features a boronic acid group attached to a phenyl ring that is further substituted with a benzyloxycarbonyl and an ethylamino group. This configuration enhances its reactivity and biological activity.

The biological activity of this compound is largely attributed to the presence of the boronic acid moiety, which can interact with serine residues in enzymes, making it a potent inhibitor in various biochemical pathways. Boronic acids are known to mimic the transition state of substrates, thereby effectively inhibiting enzyme activity.

Biological Activity Overview

The biological activities associated with this compound include:

- Enzyme Inhibition: The compound has shown promise as a protease inhibitor, particularly against serine proteases, achieving sub-nanomolar affinity in some cases . This mechanism is crucial for developing therapeutic agents targeting cancer and other diseases.

- Anticancer Properties: Preliminary studies suggest that this compound may inhibit cell cycle progression at the G2/M phase in cancer cells, leading to growth inhibition . The IC50 values reported for related compounds indicate significant potency, making it a candidate for further development in cancer therapeutics.

- Antibacterial Activity: Boronic acid derivatives have been explored for their ability to combat antibiotic-resistant bacteria. The compound's structure allows it to bind effectively to β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics . This interaction enhances its potential as an antibacterial agent.

Table 1: Summary of Biological Activities

| Activity | Description | IC50 Values |

|---|---|---|

| Enzyme Inhibition | Inhibition of serine proteases | < 10 nM |

| Anticancer | Growth inhibition in cancer cells | IC50 ~ 6-8 nM |

| Antibacterial | Inhibition of β-lactamases | Ki ~ 0.004 µM |

Case Study: Anticancer Activity

In a study focused on the anticancer properties of boronic acid derivatives, this compound was evaluated for its ability to inhibit proliferation in U266 cells. The results indicated an IC50 value around 6.74 nM, demonstrating significant growth inhibition compared to control groups . This finding supports the hypothesis that this compound could serve as a lead candidate for further development in cancer therapies.

Case Study: Antibacterial Activity

Research on the antibacterial efficacy of boronic acids revealed that derivatives similar to this compound exhibit strong inhibitory effects against resistant strains of bacteria. For instance, compounds targeting β-lactamases showed Ki values as low as 0.004 µM, indicating high potency against these critical enzymes responsible for antibiotic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.